1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
CAS No.: 1228878-69-0
Cat. No.: VC3311612
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride - 1228878-69-0](/images/structure/VC3311612.png)
Specification
CAS No. | 1228878-69-0 |
---|---|
Molecular Formula | C7H13Cl2N3 |
Molecular Weight | 210.1 g/mol |
IUPAC Name | 1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3.2ClH/c1-10-7-5-8-3-2-6(7)4-9-10;;/h4,8H,2-3,5H2,1H3;2*1H |
Standard InChI Key | HJIOKUDPUDYTLF-UHFFFAOYSA-N |
SMILES | CN1C2=C(CCNC2)C=N1.Cl.Cl |
Canonical SMILES | CN1C2=C(CCNC2)C=N1.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
The compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is characterized by its fused heterocyclic ring system. The chemical structure combines a pyrazole ring with a partially saturated pyridine ring, creating a bicyclic scaffold with multiple nitrogen atoms that serve as potential interaction sites for biological targets.
Chemical and Physical Properties
Based on the available data, the compound has the following properties:
Property | Value |
---|---|
CAS Number | 399-51-9 |
Molecular Formula | C₈H₁₁N₃·2HCl |
Molecular Weight | 210.12 g/mol |
Appearance | Crystalline solid |
Purity (Commercial) | ≥99% HPLC |
Minimum Order Quantity | 5mg |
Supply Availability | 2000 tons |
Release Date | January 3, 2025 |
The compound features a tetrahydro configuration, indicating the presence of four hydrogen atoms associated with the saturated carbon atoms in the pyridine portion of the ring structure . This partial saturation affects the molecule's conformational flexibility and influences its binding potential with biological targets.
Structural Characteristics
The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core consists of a planar pyrazole ring fused to a non-planar saturated piperidine ring. The methyl group at position 1 provides additional lipophilicity and potential for specific interactions. The nitrogen atoms in the structure serve as hydrogen bond acceptors, while the dihydrochloride salt formation occurs at the basic nitrogen sites, enhancing water solubility compared to the free base form .
Synthesis and Preparation Methods
Synthetic Routes
While specific synthetic routes for the dihydrochloride salt aren't explicitly detailed in the search results, the synthesis of the parent compound (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine) has been documented. Common approaches involve cyclization of appropriate precursors such as 1-methyl-3-aminopyrazole with 1,3-diketones under acidic conditions.
The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid, followed by isolation and purification procedures. This salt formation is advantageous for enhancing stability and solubility properties of the compound for research applications.
Industrial Production Considerations
Industrial production methods focus on optimizing synthetic routes to enhance yield and purity while minimizing costs. Techniques such as microwave-assisted synthesis or solvent-free reactions may be employed to improve efficiency. The use of catalysts can facilitate reactions that would otherwise require harsher conditions or longer reaction times.
The commercial availability of the compound with 99% HPLC purity and significant supply capacity (2000 tons) suggests established and efficient industrial production methods have been developed .
Chemical Reactivity
Reaction Profile
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine participates in various chemical reactions including oxidation, reduction, and substitution reactions. The reactivity is primarily dictated by:
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The nucleophilic nitrogen atoms in the pyrazole ring
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The partially saturated pyridine portion
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The methyl substituent at position 1
These structural features provide multiple sites for chemical modifications, making the compound valuable as a building block in medicinal chemistry and materials science.
Stability Considerations
Applications in Research and Development
Medicinal Chemistry Applications
The unique structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride makes it a subject of interest in medicinal chemistry. Similar pyrazolopyridine scaffolds have demonstrated diverse biological activities, including:
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Enzyme inhibition properties
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Receptor binding capabilities
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Potential as central nervous system agents
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Anti-inflammatory activities
The compound serves as a valuable intermediary for synthesizing more complex drug candidates with enhanced pharmacological profiles.
Laboratory Usage
The compound is commercially available in research quantities (minimum order of 5mg), suggesting its utility in laboratory research . For laboratory applications, proper handling and preparation are essential.
Desired Concentration | Amount of Compound |
---|---|
1 mM | 4.7596 mL for 1 mg / 23.7982 mL for 5 mg / 47.5964 mL for 10 mg |
5 mM | 0.9519 mL for 1 mg / 4.7596 mL for 5 mg / 9.5193 mL for 10 mg |
10 mM | 0.476 mL for 1 mg / 2.3798 mL for 5 mg / 4.7596 mL for 10 mg |
These calculations help researchers prepare solutions of appropriate concentration for various experimental procedures .
Comparison with Related Compounds
Structural Analogs
The pyrazolo[3,4-c]pyridine scaffold represents an important pharmacophore in medicinal chemistry. Several structural analogs demonstrate the versatility of this core structure:
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tert-Butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate - Features a tert-butyloxycarbonyl protecting group on the piperidine nitrogen
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3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine - An isomeric structure with the methyl group at position 3 instead of position 1
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1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine - A related structure with a pyrrole ring instead of pyrazole
These structural variations allow for fine-tuning of physicochemical properties and biological activities.
Current Research Directions
Recent Developments
Recent research has focused on exploring derivatives of pyrazolo[3,4-c]pyridine compounds for various applications:
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Development of enzyme inhibitors
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Design of receptor ligands with improved selectivity
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Incorporation into larger molecular structures for specialized pharmaceutical applications
A study on enzymatic inhibition synthesized several derivatives of tetrahydro-pyrazolo compounds and assessed their inhibitory potential against various enzymatic targets, demonstrating the pharmacological relevance of this chemical scaffold.
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